molecular formula C6H4ClF3S B2828211 4-(Chloromethyl)-2-(trifluoromethyl)thiophene CAS No. 1663563-70-9

4-(Chloromethyl)-2-(trifluoromethyl)thiophene

Cat. No. B2828211
CAS RN: 1663563-70-9
M. Wt: 200.6
InChI Key: RKRGIMIVNSWRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Chloromethyl)-2-(trifluoromethyl)thiophene” is a type of organic compound that contains a thiophene ring, a trifluoromethyl group, and a chloromethyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The chloromethyl group (-CH2Cl) consists of a chlorine atom bound to a methyl group .


Synthesis Analysis

The synthesis of such compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used as synthons in the construction of fluorinated pharmacons . The exact synthesis process for “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the starting materials and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would consist of a thiophene ring with a trifluoromethyl group and a chloromethyl group attached. The exact positions of these groups on the thiophene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

The chemical reactions involving “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the reaction conditions and the other reactants involved. The trifluoromethyl group is known to be involved in various types of reactions, including radical trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on its exact molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the chemical behavior of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on its use. For example, if it’s used as a reagent in organic synthesis, its mechanism of action would involve the transfer of the trifluoromethyl group or the chloromethyl group to another molecule .

Safety and Hazards

The safety and hazards of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on its exact properties. As with all chemicals, it should be handled with appropriate safety precautions. Specific safety data should be obtained from the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRGIMIVNSWRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(trifluoromethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.